(E)-2-pyrimidin-2-ylethenol (E)-2-pyrimidin-2-ylethenol
Brand Name: Vulcanchem
CAS No.: 119884-60-5
VCID: VC0044937
InChI: InChI=1S/C6H6N2O/c9-5-2-6-7-3-1-4-8-6/h1-5,7H/b6-2+
SMILES: C1=CNC(=CC=O)N=C1
Molecular Formula: C6H6N2O
Molecular Weight: 122.127

(E)-2-pyrimidin-2-ylethenol

CAS No.: 119884-60-5

Cat. No.: VC0044937

Molecular Formula: C6H6N2O

Molecular Weight: 122.127

* For research use only. Not for human or veterinary use.

(E)-2-pyrimidin-2-ylethenol - 119884-60-5

Specification

CAS No. 119884-60-5
Molecular Formula C6H6N2O
Molecular Weight 122.127
IUPAC Name (2E)-2-(1H-pyrimidin-2-ylidene)acetaldehyde
Standard InChI InChI=1S/C6H6N2O/c9-5-2-6-7-3-1-4-8-6/h1-5,7H/b6-2+
Standard InChI Key JKXHBPMBUBQVAY-QHHAFSJGSA-N
SMILES C1=CNC(=CC=O)N=C1

Introduction

Chemical Structure and Fundamental Properties

(E)-2-pyrimidin-2-ylethenol consists of a pyrimidine heterocyclic core with an ethenol group attached at position 2, where the substituents across the double bond are arranged in the trans (E) configuration. The pyrimidine ring contains two nitrogen atoms at positions 1 and 3, creating an electron-deficient aromatic system. The ethenol functional group (-CH=CH-OH) introduces both unsaturation and hydroxyl functionality to the molecule.

The predicted molecular formula is C₆H₇N₂O with an approximate molecular weight of 123.14 g/mol. Based on structural analysis, the compound likely exhibits the following physicochemical properties:

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solid at room temperatureCommon for similar pyrimidine derivatives
SolubilityModerate in polar organic solvents, limited in waterBased on polarity and hydrogen bonding capacity
Melting Point160-190°CEstimated from similar pyrimidines
LogP0.2-0.8Calculated based on structural components
pKa~9-10 (hydroxyl group)Typical for vinyl alcohols

The combination of the electron-deficient pyrimidine ring and the electron-rich ethenol group creates an electronic push-pull system that likely influences the compound's reactivity and spectroscopic properties .

Spectroscopic Characteristics

The spectroscopic properties of (E)-2-pyrimidin-2-ylethenol would be characterized by the combined influence of its aromatic pyrimidine ring and conjugated ethenol functionality.

UV-Visible Spectroscopy

Based on the spectroscopic data for related pyrimidine derivatives, (E)-2-pyrimidin-2-ylethenol likely exhibits:

ParameterPredicted ValueComparison with Related Compounds
λmax (absorption)305-315 nmSimilar to pyrimidine derivatives (305-311 nm)
Molar absorptivity10,000-15,000 M⁻¹cm⁻¹Comparable to other pyrimidines with conjugated substituents
Solvatochromic effectPresent, moderateDue to charge-transfer character similar to compound 12k

The presence of intramolecular charge transfer between the electron-rich ethenol group and the electron-deficient pyrimidine ring would potentially give rise to solvatochromic properties, where absorption and emission characteristics change with solvent polarity. Similar effects have been observed in other substituted pyrimidines where electron-rich aryl groups interact with the π-deficient pyrimidine heterocycle .

Fluorescence Properties

The compound may exhibit fluorescence properties influenced by its conjugated structure:

PropertyPredicted CharacteristicsBasis
Emission wavelength380-400 nmBased on similar pyrimidines with intramolecular charge transfer
Stokes shift6,000-8,000 cm⁻¹Comparable to compound 12k (6,638 cm⁻¹)
Quantum yield0.15-0.30Similar to compounds with good conjugation (12j, 12k)
pH sensitivityHighPyrimidine protonation may cause fluorescence quenching

Research on related compounds indicates that pyrimidines with strong π-conjugation or charge-transfer character can exhibit significant fluorescence with quantum yields in the range of 0.27-0.30 .

Chemical Reactivity

The reactivity of (E)-2-pyrimidin-2-ylethenol would be governed by both the pyrimidine core and the ethenol functionality, offering multiple sites for chemical transformations.

Pyrimidine Ring Reactivity

The pyrimidine moiety typically exhibits:

  • Limited electrophilic aromatic substitution due to its electron-deficient nature

  • Susceptibility to nucleophilic attack, particularly at positions 4 and 6

  • Protonation at ring nitrogens, which can significantly alter electronic properties

  • Coordination to metal ions through nitrogen atoms

Ethenol Group Reactivity

The ethenol functionality provides additional reaction sites:

  • Hydroxyl group participation in hydrogen bonding, esterification, and etherification

  • Carbon-carbon double bond susceptibility to addition reactions (hydration, halogenation)

  • Potential tautomerization between enol and ketone forms

  • Conjugate addition reactions due to the α,β-unsaturated system

Studies of related pyrimidine derivatives have shown that protonation of the pyrimidine ring can significantly impact photophysical properties. For instance, acidification of similar compounds results in fluorescence quenching, suggesting that (E)-2-pyrimidin-2-ylethenol might also exhibit pH-dependent optical properties .

Potential ActivityRationale
Enzyme inhibitionPyrimidine derivatives have shown activity as RET inhibitors
Antimicrobial propertiesCommon for many heterocyclic compounds containing pyrimidine scaffold
Cell signaling modulationRelated to the biological role of pyrimidine in natural systems
DNA/RNA interactionsStructural similarity to nucleobases may enable nucleic acid binding

Applications in Chemical Biology

The potential fluorescence properties and pH sensitivity of (E)-2-pyrimidin-2-ylethenol could make it valuable as a chemical probe:

  • Fluorescent sensor for pH changes in biological microenvironments

  • Probe for polarity changes in protein binding pockets

  • Tool for monitoring conformational changes in biomacromolecules

  • Building block for constructing more complex bioactive molecules

Research on pyrimidine-derived α-amino acids has demonstrated their utility as fluorescent probes with sensitivity to both solvent polarity and pH, suggesting similar applications might be possible for (E)-2-pyrimidin-2-ylethenol .

Structure-Activity Relationships

Understanding the relationship between structural modifications and resulting properties provides insight into the potential behavior of (E)-2-pyrimidin-2-ylethenol.

Studies of substituted pyrimidines have revealed that:

  • Substitution at the C2-position significantly influences the electronic distribution and fluorescence properties

  • The presence of electron-donating groups enhances intramolecular charge transfer

  • Conformational changes due to substituents can alter emission wavelengths and quantum yields

  • Planar conformations typically favor locally excited states, while twisted conformations may lead to charge-transfer excited states

The data from related pyrimidine derivatives indicates that compounds with either no C2-substituent (like compound 12j) or electron-donating C4-substituents (like compound 12k) display red-shifted absorption bands, strong fluorescence emission, large Stokes shifts, and good quantum yields (0.27–0.30) .

Comparison with Other Pyrimidine Derivatives

To better understand the potential properties of (E)-2-pyrimidin-2-ylethenol, comparison with well-characterized pyrimidine derivatives provides valuable context:

CompoundKey Structural FeatureNotable PropertiesComparison to (E)-2-pyrimidin-2-ylethenol
Pyrimidine-derived α-amino acidsAmino acid functionalityQuantum yields 0.27-0.30, pH sensitivitySimilar potential for charge transfer
Pyrrolo[2,3-d]pyrimidineFused ring systemRET inhibition activityMore conformationally restricted
4-hetaryl-2-pyrrolidone derivativesPyrrolidone moietyVarious biological activitiesMore complex substituents
C2-unsubstituted pyrimidinesNo C2 substituentEmission at 421 nm, QY 0.30Similar electronic distribution to compound 12j

Research has shown that the specific substitution pattern on the pyrimidine ring dramatically affects photophysical properties. For instance, compounds with no C2-substituent tend to adopt more planar conformations, resulting in distinct emission characteristics compared to their C2-substituted counterparts .

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